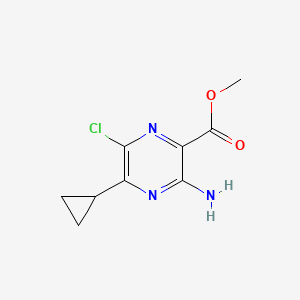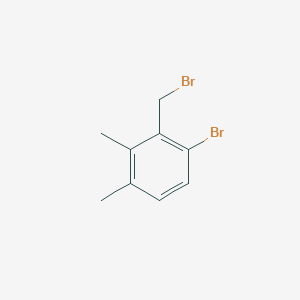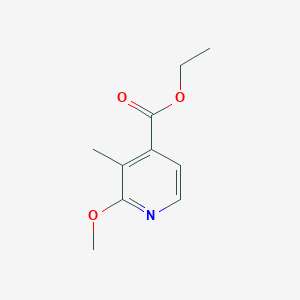
Ethyl 2-methoxy-3-methylisonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-methoxy-3-methylisonicotinate is an organic compound with the molecular formula C10H13NO3 It is a derivative of isonicotinic acid and is characterized by the presence of an ethyl ester group, a methoxy group, and a methyl group attached to the isonicotinic acid core
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-methoxy-3-methylisonicotinate can be synthesized through several synthetic routes. One common method involves the esterification of 2-methoxy-3-methylisonicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can be advantageous due to their improved flow regimes, mass, and heat transfer properties . These reactors allow for precise control of reaction conditions, leading to higher conversion rates and product purity.
化学反应分析
Types of Reactions
Ethyl 2-methoxy-3-methylisonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Ethyl 2-methoxy-3-methylisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ethyl 2-methoxy-3-methylisonicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.
相似化合物的比较
Ethyl 2-methoxy-3-methylisonicotinate can be compared with other similar compounds, such as:
Ethyl isonicotinate: Lacks the methoxy and methyl groups, resulting in different chemical properties and reactivity.
Methyl 2-methoxyisonicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Methoxy-3-methylisonicotinic acid: The acid form of the compound, which has different solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
ethyl 2-methoxy-3-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(12)8-5-6-11-9(13-3)7(8)2/h5-6H,4H2,1-3H3 |
InChI 键 |
RPSMZRSUMAJZFI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=NC=C1)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


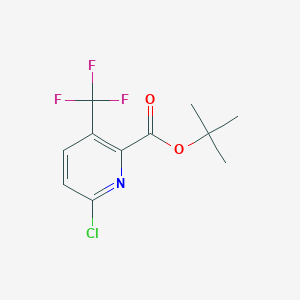
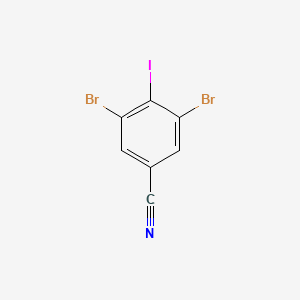
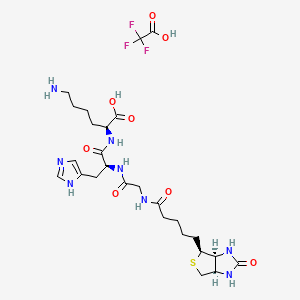
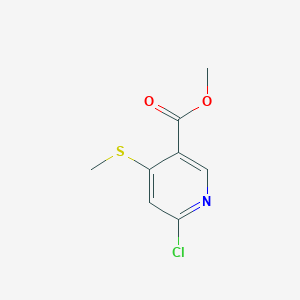
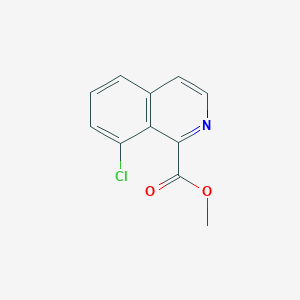
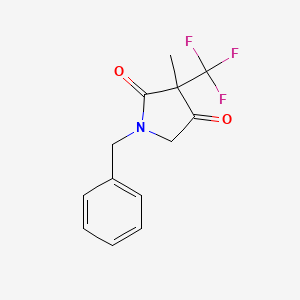
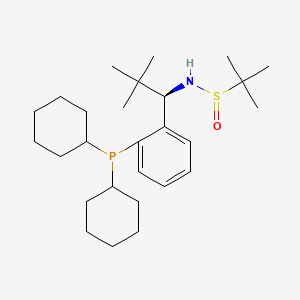
![7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657290.png)

![4-((4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B13657306.png)

